4-[(3-Nitrophenyl)amino]cyclohexanol
Description
4-[(3-Nitrophenyl)amino]cyclohexanol (CAS: Not explicitly listed; structurally related to compounds in evidence) is a cyclohexanol derivative featuring a 3-nitrophenylamino substituent. This compound shares structural similarities with intermediates in pharmaceutical synthesis and protein methylase inhibitors, as suggested by its analogs in the evidence . Its molecular weight is approximated to be ~254.26 g/mol based on structurally related compounds like trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol (254.26 g/mol, 95% purity) . The hydroxyl and nitro groups confer polar and electron-withdrawing properties, influencing solubility and reactivity.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(3-nitroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2 |
InChI Key |
QICXUFJZYJEROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD12413681” involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “MFCD12413681” is scaled up to meet the demand. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of advanced technologies to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: “MFCD12413681” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.
Major Products Formed: The reactions of “MFCD12413681” result in the formation of various products, depending on the reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
“MFCD12413681” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: “MFCD12413681” is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of “MFCD12413681” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The pathways involved are often complex and require detailed study to fully understand the compound’s effects.
Comparison with Similar Compounds
(a) trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol (CAS: Not listed; Fluorochem)
(b) 4-[(3-Nitropyridin-2-yl)amino]cyclohexan-1-ol (CAS: 1415134-59-6)
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
- Key Features : Replaces the phenyl ring with a pyridine ring, altering π-π stacking interactions and solubility. The pyridine nitrogen may enhance coordination with metal catalysts in synthetic pathways .
Cyclohexanol Derivatives with Heterocyclic Substituents
(a) Cyclohexanol, 4-[(5-nitro-2-pyridinyl)amino]-, trans- (CAS: 412294-05-4)
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
(b) (1R,4R)-4-((2-(Butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol (UNC2250)
- Molecular Weight : ~550 g/mol (estimated)
- Key Features : A complex derivative with morpholine and pyrimidine groups; acts as a protein methylase inhibitor with demonstrated anti-tumor activity .
Substituent-Driven Property Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
